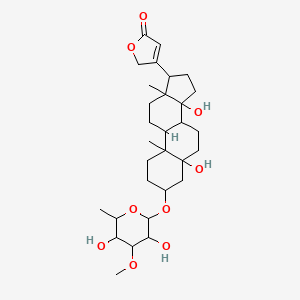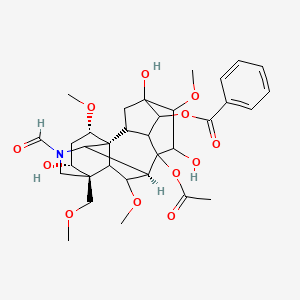
Emicymarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is derived from plants of the genus Strophanthus, particularly Strophanthus eminii and Strophanthus kombe . This compound is known for its potent biological activity, particularly its ability to inhibit the sodium-potassium ATPase pump, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of emicymarin involves the extraction of the compound from Strophanthus species. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified through chromatographic techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in biotechnological methods, such as plant cell culture, offer potential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Emicymarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the glycosidic moiety, affecting the compound’s solubility and bioavailability.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides and acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique biological activities.
Aplicaciones Científicas De Investigación
Emicymarin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside chemistry and the synthesis of steroid derivatives.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions, given its cardiotonic properties.
Mecanismo De Acción
Emicymarin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump, a crucial enzyme in maintaining cellular ion balance. By binding to the enzyme, this compound prevents the exchange of sodium and potassium ions across the cell membrane, leading to increased intracellular sodium levels. This action triggers a cascade of events, including increased intracellular calcium levels, which enhances cardiac contractility .
Comparación Con Compuestos Similares
Ouabain: Another cardenolide with similar inhibitory effects on the sodium-potassium ATPase pump.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and atrial fibrillation.
Digitoxin: Similar to digoxin but with a longer half-life and different pharmacokinetic properties.
Uniqueness of Emicymarin: this compound is unique due to its specific structural features and its potent inhibitory effect on the sodium-potassium ATPase pump. Its distinct glycosidic linkage and steroidal backbone contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C30H46O9 |
|---|---|
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3 |
Clave InChI |
MABTYQWWFMMYTE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)
![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)

![9,12a-dihydroxy-2,3-dimethoxy-12-oxo-6,6a-dihydrochromeno[3,4-b]chromene-8-carboxylic acid](/img/structure/B10754059.png)





